

# Application Notes and Protocols for 4-Amino-1H-indazol-3-ol

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## Compound of Interest

Compound Name: 4-Amino-1H-indazol-3-ol

Cat. No.: B1285441

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## Introduction

**4-Amino-1H-indazol-3-ol** is a heterocyclic organic compound belonging to the indazole class. The indazole scaffold is a prominent feature in numerous biologically active molecules and approved pharmaceuticals, recognized for its versatile role as a pharmacophore.<sup>[1]</sup> Derivatives of the closely related 3-amino-1H-indazole and 1H-indazol-3-ol cores have demonstrated significant potential in therapeutic areas such as oncology and neuroscience. These compounds are known to modulate the activity of various enzymes and signaling pathways crucial in disease pathogenesis.

These application notes provide a comprehensive overview of the potential research applications of **4-Amino-1H-indazol-3-ol**, based on the activities of structurally similar compounds. Detailed protocols for key experimental assays are also presented to facilitate its investigation as a research chemical in drug discovery and development.

## Chemical and Physical Properties

While specific experimental data for **4-Amino-1H-indazol-3-ol** is not readily available, the properties of the parent molecule, 1H-indazol-3-amine, are provided below as a reference.

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>7</sub> N <sub>3</sub>	<a href="#">[2]</a>
Molecular Weight	133.15 g/mol	<a href="#">[2]</a>
IUPAC Name	1H-indazol-3-amine	<a href="#">[2]</a>
CAS Number	874-05-5	<a href="#">[2]</a>
Appearance	White solid	<a href="#">[3]</a>
InChI Key	YDTDKKULPWTHRVAHFFFFAOYSA-N	

## Potential Research Applications

Based on the established biological activities of analogous indazole derivatives, **4-Amino-1H-indazol-3-ol** holds promise as a research chemical for investigating several key cellular targets and pathways.

### Inhibition of Poly (ADP-ribose) Polymerase (PARP)

**Background:** PARP enzymes are central to the DNA damage response (DDR).[\[4\]](#) In cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, inhibition of PARP leads to synthetic lethality, making PARP inhibitors a critical class of anticancer agents.[\[4\]](#)[\[5\]](#)

**Application:** **4-Amino-1H-indazol-3-ol** can be investigated as a potential PARP inhibitor. Its efficacy can be assessed in cancer cell lines with known DNA repair defects.

### D-Amino Acid Oxidase (DAAO) Inhibition

**Background:** D-Amino Acid Oxidase (DAAO) is a flavoenzyme that degrades D-serine, a co-agonist of the NMDA receptor.[\[6\]](#)[\[7\]](#) Inhibition of DAAO increases D-serine levels in the brain, which is a potential therapeutic strategy for treating the negative and cognitive symptoms of schizophrenia.[\[6\]](#)[\[7\]](#)

**Application:** The potential of **4-Amino-1H-indazol-3-ol** as a DAAO inhibitor can be explored. This involves in vitro enzymatic assays and in vivo studies to measure changes in plasma and

brain D-serine levels.[6][7]

## Receptor Tyrosine Kinase (RTK) Inhibition

**Background:** Receptor tyrosine kinases (RTKs) are crucial in cellular signaling pathways that control cell growth, proliferation, and differentiation.[8] Aberrant RTK activity is a hallmark of many cancers, making them important targets for cancer therapy. 3-aminoindazole derivatives have been shown to potently inhibit RTKs, including those of the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families.[8]

**Application:** **4-Amino-1H-indazol-3-ol** can be screened for its inhibitory activity against a panel of RTKs. Promising compounds can be further evaluated in cellular assays for their effects on downstream signaling and in preclinical cancer models.[8]

## BCR-ABL Kinase Inhibition

**Background:** The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of chronic myeloid leukemia (CML).[9][10] While imatinib is a first-line therapy, resistance, often due to mutations like T315I, remains a clinical challenge.[9][10] Diaylamide 3-aminoindazoles have been developed as potent pan-BCR-ABL inhibitors, effective against wild-type and mutant forms.[9][10]

**Application:** **4-Amino-1H-indazol-3-ol** can be evaluated for its ability to inhibit wild-type and T315I mutant BCR-ABL kinase. Its anti-leukemic activity can be tested in CML cell lines.[9][10]

## Quantitative Data on Related Indazole Derivatives

The following tables summarize the reported inhibitory activities of various indazole derivatives against different targets and cancer cell lines. This data can serve as a benchmark for evaluating the potency of **4-Amino-1H-indazol-3-ol**.

Table 1: BCR-ABL and Cellular Antiproliferative Activities of a Diaylamide 3-Aminoindazole Derivative (AKE-72)[9][10]

Target/Cell Line	IC <sub>50</sub> / GI <sub>50</sub> (nM)
BCR-ABL (Wild Type)	< 0.5
BCR-ABL (T315I Mutant)	9
K-562 (CML Cell Line)	< 10
HL-60 (Leukemia Cell Line)	278 (for a related amide 4a)
MOLT-4 (Leukemia Cell Line)	494 (for a related amide 4a)

Table 2: Antiproliferative Activity of a 1H-indazole-3-amine Derivative (Compound 6o)[11][12]

Cell Line	IC <sub>50</sub> (μM)
K562 (Chronic Myeloid Leukemia)	5.15
A549 (Lung Cancer)	> 50
PC-3 (Prostate Cancer)	> 50
Hep-G2 (Hepatoma)	> 50
HEK-293 (Normal Kidney Cell)	33.2

Table 3: Antiproliferative Activity of 1H-benzo[f]indazole-4,9-dione Derivatives[13]

Cell Line	IC <sub>50</sub> Range (μM)
KATO-III	25.5 - 401.8
MCF-7	27.5 - 432.5

## Experimental Protocols

### Protocol 1: In Vitro PARP1 Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of **4-Amino-1H-indazol-3-ol** against PARP1.

## Materials:

- Recombinant human PARP1 enzyme
- Histone H1 (substrate)
- NAD<sup>+</sup> (biotinylated)
- Streptavidin-coated plates
- Anti-poly(ADP-ribose) antibody
- HRP-conjugated secondary antibody
- TMB substrate
- Stop solution (e.g., 1 M H<sub>2</sub>SO<sub>4</sub>)
- Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl<sub>2</sub>, 250 μM DTT)
- **4-Amino-1H-indazol-3-ol** (dissolved in DMSO)
- Positive control (e.g., Olaparib)

## Procedure:

- Coat the streptavidin-coated plates with biotinylated NAD<sup>+</sup> overnight at 4°C.
- Wash the plates with wash buffer (assay buffer with 0.05% Tween-20).
- Add assay buffer containing Histone H1 and activated DNA to each well.
- Add serial dilutions of **4-Amino-1H-indazol-3-ol** or positive control to the wells. Include a DMSO control.
- Initiate the reaction by adding PARP1 enzyme to each well.
- Incubate the plate at room temperature for 1-2 hours.

- Wash the plates to remove unbound reagents.
- Add anti-poly(ADP-ribose) antibody and incubate for 1 hour.
- Wash the plates and add HRP-conjugated secondary antibody. Incubate for 1 hour.
- Wash the plates and add TMB substrate.
- Stop the reaction with the stop solution.
- Read the absorbance at 450 nm using a plate reader.
- Calculate the  $IC_{50}$  value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

## Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol describes a method to assess the antiproliferative effects of **4-Amino-1H-indazol-3-ol** on cancer cell lines.[\[11\]](#)[\[12\]](#)

### Materials:

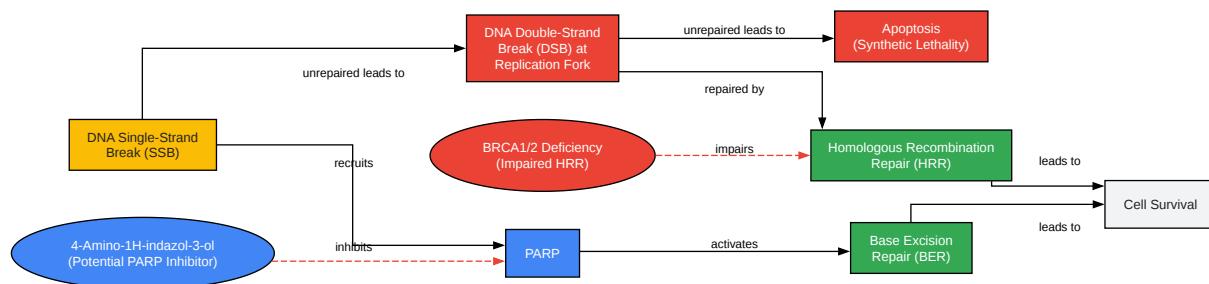
- Cancer cell lines (e.g., K562, A549)[\[11\]](#)[\[12\]](#)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- **4-Amino-1H-indazol-3-ol** (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- 96-well plates
- Positive control (e.g., Doxorubicin)

### Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Treat the cells with serial dilutions of **4-Amino-1H-indazol-3-ol** or a positive control. Include a DMSO vehicle control.
- Incubate the plates for 48-72 hours at 37°C in a humidified CO<sub>2</sub> incubator.
- Add MTT solution to each well and incubate for 4 hours.
- Remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the GI<sub>50</sub> (concentration for 50% growth inhibition) value.

## Visualizations

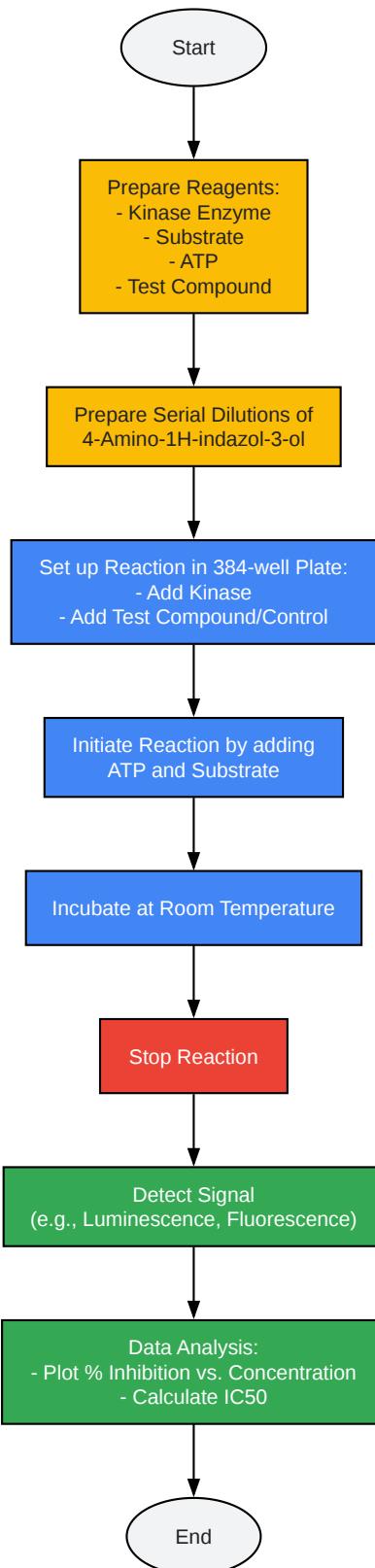
### Signaling Pathway: PARP Inhibition and Synthetic Lethality



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Caption: PARP Inhibition in BRCA-deficient cells leading to synthetic lethality.

# Experimental Workflow: In Vitro Kinase Inhibition Assay



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Caption: A generalized workflow for an in vitro kinase inhibition assay.

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